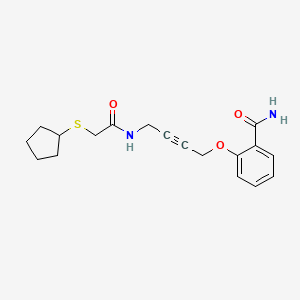

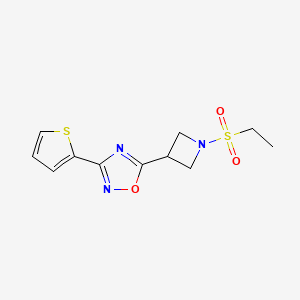

2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that targets a specific protein, making it a valuable tool for studying the role of this protein in biological processes. In

Applications De Recherche Scientifique

Radical Cyclization Approaches

Radical cyclization techniques have been applied to synthesize complex molecular structures, such as spirocyclohexadienones, from aryl radicals. This methodology has been utilized in the formal syntheses of significant compounds like the vasopressin inhibitor SR121463A and aza-galanthamine. These strategies highlight the potential utility of compounds like "2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide" in generating pharmacologically relevant molecules through innovative synthetic pathways (Gonzalez-Lopez de Turiso & Curran, 2005).

Synthesis of α-Ketoamide Derivatives

In another study, a novel series of α-ketoamide derivatives were synthesized using a carbodiimide approach, demonstrating the compound's role in the synthesis of benzoyl amino acid ester derivatives. This research showcases the compound's application in creating new molecules with potential biological activity, emphasizing its role in medicinal chemistry (El‐Faham et al., 2013).

Antiprion Agents Development

A study focused on synthesizing benzamide derivatives as potential antiprion agents, exploring the therapeutic application of these compounds against prion diseases. This demonstrates the potential of "2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide" and related structures in developing novel treatments for neurodegenerative disorders (Fiorino et al., 2012).

Advanced Oxidative Chemistry

Investigating the advanced oxidation chemistry of pharmaceuticals, a study examined the UV/H2O2-induced hydroxylation and degradation pathways of paracetamol, shedding light on the broader applications of benzamide derivatives in environmental chemistry and pharmaceutical degradation studies. This underscores the relevance of such compounds in understanding and improving the environmental impact of pharmaceuticals (Vogna et al., 2002).

Synthesis and Oxidative Reactions

The synthesis and application of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate in oxidative reactions demonstrate the utility of similar compounds in facilitating various organic transformations, highlighting their significance in synthetic organic chemistry (Mercadante et al., 2013).

Propriétés

IUPAC Name |

2-[4-[(2-cyclopentylsulfanylacetyl)amino]but-2-ynoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c19-18(22)15-9-3-4-10-16(15)23-12-6-5-11-20-17(21)13-24-14-7-1-2-8-14/h3-4,9-10,14H,1-2,7-8,11-13H2,(H2,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIYFCACFTWPIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NCC#CCOC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(2-(Cyclopentylthio)acetamido)but-2-yn-1-yl)oxy)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2439729.png)

![8-(4-Bromophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2439730.png)

![1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride](/img/no-structure.png)

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2439742.png)

![3-Tert-butyl-6-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2439743.png)

![2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2439750.png)

![(Z)-3-allyl-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2439751.png)

![1-benzyl-N~5~-(3-chloro-4-fluorophenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2439752.png)